molecular formula C16H26N2O2 B8211904 (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B8211904
M. Wt: 278.39 g/mol
InChI Key: NZKYWYOEQVPODQ-STQMWFEESA-N
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Description

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole): is a complex organic compound featuring a cyclobutane core and two isopropyl-substituted oxazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclobutane core. One common approach is the use of cyclobutane-1,1-dicarboxylates as starting materials. These dicarboxylates can undergo intermolecular cycloaddition reactions to form the desired cyclobutane structure. The reaction conditions often require the use of strong bases and high temperatures to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases .

Major Products Formed

The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its unique structure may interact with biological targets, making it useful in drug discovery.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may find use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

This compound is unique due to its cyclobutane core and isopropyl-substituted oxazoline rings . Similar compounds might include other cyclobutane derivatives or oxazoline-containing molecules . the presence of the isopropyl groups and the specific arrangement of the oxazoline rings set this compound apart.

List of Similar Compounds

  • Cyclobutane-1,1-dicarboxylates

  • Isopropyl-substituted oxazolines

  • Other cyclobutane-containing natural products

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYWYOEQVPODQ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2(CCC2)C3=N[C@@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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